2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
Description
2-(2-Methoxyethoxy)-N-[2-(Trifluoromethoxy)phenyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a 2-methoxyethoxy group at the pyridine’s 2-position and a 2-(trifluoromethoxy)phenyl moiety at the carboxamide nitrogen. The methoxyethoxy side chain enhances solubility due to its polar ether linkages, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity, common features in bioactive compounds targeting enzymes or receptors .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-23-8-9-24-14-10-11(6-7-20-14)15(22)21-12-4-2-3-5-13(12)25-16(17,18)19/h2-7,10H,8-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSYRGXAGAPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-(2-methoxyethoxy)pyridine with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. A common method includes the reaction of 2-(2-methoxyethoxy)pyridine with 2-(trifluoromethoxy)benzoyl chloride under basic conditions, optimized for yield and purity through methods like recrystallization or chromatography.
Medicinal Chemistry
The compound has been extensively studied for its potential bioactive properties:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. For instance, in vitro studies have shown IC50 values of 10.5 µM for LN229 glioblastoma cells and 8.7 µM for MDA-MB-231 breast cancer cells, with mechanisms involving DNA damage and inhibition of proliferation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LN229 | 10.5 | Induction of apoptosis via DNA damage |
| MDA-MB-231 | 8.7 | FOXM1 inhibition leading to decreased proliferation |
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.
Drug Development
Due to its ability to interact with specific biological targets, this compound is being explored for its potential use in drug development. Its lipophilicity, enhanced by the trifluoromethoxy group, facilitates cellular uptake and interaction with enzymes or receptors involved in disease pathways.
Material Science
In industrial applications, the compound is utilized in the development of new materials with improved thermal stability and resistance to degradation. Its unique chemical structure allows for modifications that can lead to innovative applications in polymer science and nanotechnology.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : A study highlighted its effectiveness against glioblastoma cell lines, showing potential as a selective anticancer agent.
- Antimicrobial Research : Investigations into its antimicrobial properties revealed significant inhibition against both Gram-positive and Gram-negative bacteria.
- Material Development : Research into its use as a building block for synthesizing more complex molecules has opened avenues for creating novel materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
(2R,3R,4R,5S)-4-[[3-[2-(Difluoromethoxy)-4-fluoro-phenyl]-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carbonyl]amino]-N-methyl-pyridine-2-carboxamide ()
- Structural Differences :
- The core structure includes a tetrahydrofuran ring fused to the pyridine carboxamide, unlike the linear pyridine in the target compound.
- Substituents: Difluoromethoxy (vs. trifluoromethoxy in the target) and additional methyl/trifluoromethyl groups on the tetrahydrofuran ring.
- Difluoromethoxy (CF₂O) may reduce electron-withdrawing effects compared to trifluoromethoxy (CF₃O), altering electronic interactions with biological targets .
4-{4-[3-(4-Chloro-3-Trifluoromethylphenyl)ureido]-3-Fluorophenoxy}-Pyridine-2-Carboxylic Acid Methylamide ()
- Structural Differences :
- Urea linkage (-NHCONH-) replaces the carboxamide in the target compound.
- Substituents: Chloro and trifluoromethyl groups on the phenyl ring (vs. trifluoromethoxy in the target).
3-Amino-N-(2-Methylphenyl)-4-(Trifluoromethyl)-5,6,7,8,9,10-Hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide ()
- Structural Differences: Fused thieno-pyridine bicyclic system (vs. monocyclic pyridine in the target). Substituents: Trifluoromethyl on the pyridine ring and an amino group.
- The amino group introduces a protonation site, which could affect solubility and ionic interactions .
N-Hydroxy-4-(2-Trifluoromethylbenzyloxy)-Pyridine-2-Carboxamidine ()
- Structural Differences :
- Hydroxyamidine (-C(=NH)NHOH) replaces the carboxamide (-CONH₂) in the target.
- Substituents: Benzyloxy group with trifluoromethyl (vs. methoxyethoxy in the target).
- Functional Implications :
- The hydroxyamidine group can chelate metal ions, making it suitable for targeting metalloenzymes.
- The benzyloxy group’s bulkiness may reduce solubility compared to the flexible methoxyethoxy chain .
Biological Activity
2-(2-Methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential bioactive properties. This compound features a unique structural arrangement, including a pyridine ring with a carboxamide group and substituents that enhance its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15F3N2O3
- Molecular Weight : 324.29 g/mol
The presence of the trifluoromethoxy group significantly enhances the compound's lipophilicity, facilitating its cellular uptake and interaction with biological targets such as enzymes and receptors.
The mechanism of action for this compound involves:
- Binding Interactions : The compound interacts with specific molecular targets through hydrogen bonding and π-π interactions facilitated by the pyridine ring structure. This binding capability suggests therapeutic applications in modulating biological pathways relevant to various disease states .
- Cellular Uptake : The trifluoromethoxy group enhances the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth, which positions it as a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as glioblastoma cells. The cytotoxic effects were assessed using assays that measure cell viability and apoptosis markers .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LN229 (Glioblastoma) | 10.5 | Induction of apoptosis via DNA damage |
| MDA-MB-231 (Breast) | 8.7 | FOXM1 inhibition leading to decreased proliferation |
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the functional groups significantly influence the biological activity of related compounds. For instance, compounds with electron-withdrawing groups demonstrated enhanced inhibitory effects on cancer cell proliferation compared to those with electron-donating groups .
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on LN229 glioblastoma cells, this compound exhibited an IC50 value of 10.5 µM, indicating significant potential for further development as an anticancer agent .
- In Vivo Studies : In vivo experiments using genetically modified Drosophila melanogaster models demonstrated that derivatives of this compound could effectively lower glucose levels, suggesting potential applications in diabetes management alongside its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
